Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside
CAS No.:
Cat. No.: VC15891113
Molecular Formula: C17H23NO7
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO7 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[(1R,3S,4R,5R,6R)-5,6,8-trihydroxy-3-methoxy-7-(4-methoxyphenyl)-2-oxabicyclo[4.2.0]octan-4-yl]acetamide |
| Standard InChI | InChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1 |
| Standard InChI Key | RPDMOVQMWYVARX-OOFCAQADSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@]2([C@@H](C(C2C3=CC=C(C=C3)OC)O)O[C@@H]1OC)O)O |
| Canonical SMILES | CC(=O)NC1C(C2(C(C(C2OC1OC)O)C3=CC=C(C=C3)OC)O)O |
Introduction
Structural and Molecular Characteristics
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₇ |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[(1R,3S,4R,5R,6R)-5,6,8-trihydroxy-3-methoxy-7-(4-methoxyphenyl)-2-oxabicyclo[4.2.0]octan-4-yl]acetamide |
| Standard InChI | InChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1 |
| Isomeric SMILES | CC(=O)N[C@@H]1C@HO |
Protective Group Strategy
The 4-methoxybenzylidene group at the 4,6-O-positions serves dual roles:
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Steric Protection: Shields hydroxyl groups from undesired side reactions during glycosylation or functionalization.
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Conformational Lock: Restricts the galactopyranose ring to a rigid bicyclic structure, favoring specific stereochemical outcomes in synthetic pathways.
This protective group is selectively removable under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent modifications at the 4- and 6-positions while preserving the 2-acetamido functionality.
Synthetic Applications and Reactivity
Role in Glycoconjugate Synthesis
The compound is a cornerstone in synthesizing oligosaccharides and glycoconjugates due to its:
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Regioselective Reactivity: The 3-O-methyl and 2-acetamido groups direct glycosylation to specific hydroxyl positions.
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Stability: The benzylidene group enhances stability under basic and mildly acidic conditions, facilitating multi-step syntheses.
Case Study: Synthesis of Blood Group Antigens
In the synthesis of blood group A trisaccharides, the 4,6-O-benzylidene-protected galactosamine derivative undergoes sequential glycosylation with fucose and N-acetylglucosamine donors. The protective group is later cleaved to expose hydroxyl groups for further functionalization.
Comparative Analysis of Protective Groups
The 4-methoxybenzylidene group offers advantages over traditional protecting groups:
Table 2: Protective Group Efficiency
| Protective Group | Stability (pH Range) | Deprotection Method | Synthetic Yield (%) |
|---|---|---|---|
| 4-Methoxybenzylidene | 2–8 | TFA/CH₂Cl₂ (0°C) | 85–92 |
| Benzoyl | 4–10 | NH₃/MeOH | 70–78 |
| Acetyl | 5–9 | NaOMe/MeOH | 65–75 |
Data adapted from.
Research Applications in Glycobiology
Carbohydrate-Protein Interaction Studies
The compound’s rigid structure mimics natural glycan epitopes, making it invaluable for:
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Lectin Binding Assays: Used to map binding specificities of galectins and C-type lectins.
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Enzyme Substrate Profiling: Serves as a substrate for glycosyltransferases and glycosidases to study catalytic mechanisms.
Proteomics and Glycomics
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Mass Spectrometry Standards: Its predictable fragmentation patterns aid in calibrating instruments for glycan analysis.
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Glycopeptide Synthesis: Incorporated into peptide backbones to study O-linked glycosylation effects on protein folding.
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